N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide
Description
N-[3-(Aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzene sulfonamide core and a 3-aminomethylphenyl substituent. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the aminomethyl group and moderate lipophilicity due to the methoxy moiety. Sulfonamides are widely explored for pharmacological applications, including antimicrobial, antioxidant, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-12-4-2-3-11(9-12)10-15/h2-9,16H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDLOWMNDVRSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of 4-Hydroxybenzenesulfonyl Chloride
This method introduces the methoxy group after sulfonamide bond formation, offering flexibility in functionalization:
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Initial Coupling : React 4-hydroxybenzenesulfonyl chloride with 3-(aminomethyl)aniline in DCM.
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Methylation : Treat the intermediate with methyl iodide (2.0 equiv) and potassium carbonate in acetone at 60°C for 8 hours.
Yield : 65–70% after methylation, with a 15–20% loss attributed to incomplete alkylation.
Regioselectivity Considerations
The hydroxyl group’s position on the benzene ring ensures selective methylation at the para position. However, competing O-alkylation at the sulfonamide nitrogen is avoided by using bulky bases like KCO.
Nitro-Group Reduction Pathway
Synthesis of Nitro-Containing Intermediate
A nitro group is introduced at the 3-position of the aniline precursor to facilitate subsequent reduction to the aminomethyl group:
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Nitration : Treat 3-(bromomethyl)aniline with nitric acid/sulfuric acid at 0°C.
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Sulfonamide Formation : React the nitro intermediate with 4-methoxybenzenesulfonyl chloride.
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Reduction : Catalytic hydrogenation (H, 30 psi) over Raney nickel or palladium on carbon converts the nitro group to an amine.
Yield : 70–75% after hydrogenation, with 90–95% conversion efficiency.
Side Reactions and Mitigation
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Over-Reduction : Prolonged hydrogenation may reduce the methoxy group. Monitoring reaction progress via TLC (ethyl acetate/hexane 1:1) prevents this.
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Catalyst Poisoning : Sulfur-containing byproducts deactivate catalysts. Pre-purification via acid-base extraction is recommended.
Comparative Analysis of Preparation Methods
| Parameter | Direct Coupling | Stepwise Methoxylation | Nitro Reduction |
|---|---|---|---|
| Yield | 78–82% | 65–70% | 70–75% |
| Purity (HPLC) | 98.5–99.0% | 95–97% | 97–98% |
| Reaction Steps | 1 | 2 | 3 |
| Key Advantage | Simplicity | Functional group control | High selectivity |
| Key Limitation | Sensitivity to HCl | Lower yield | Catalyst cost |
Analytical Characterization
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (3:1) enhances purity to >99%. Residual solvents (e.g., DCM) are removed via vacuum drying at 50°C for 12 hours.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it useful in developing more complex molecules.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies indicate that sulfonamides exhibit bacteriostatic effects against a range of bacteria, making them valuable in developing new antimicrobial agents.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Medicine
This compound is being explored as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific diseases, especially those related to bacterial infections and cancer .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its sulfonamide group provides unique properties that can enhance the performance of various chemical formulations .
Case Study 1: Antimicrobial Activity
A study conducted on various sulfonamides demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group could enhance efficacy against resistant strains .
Case Study 2: Anticancer Research
Research involving this compound has shown promising results in inhibiting cell proliferation in specific cancer cell lines. Further investigation into its mechanism revealed potential pathways involved in apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below summarizes key analogs and their structural differences:
Key Observations:
- Electron Effects : The 4-methoxy group in the target compound enhances electron-donating properties compared to 4-chloro (electron-withdrawing) analogs .
- Lipophilicity : Halogenated derivatives (e.g., 4-chloro, 3-bromo) exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility .
Pharmacological and Metabolic Profiles
Antibacterial and Antioxidant Activities
- Chlorinated Analogs: 4-Chloro derivatives (e.g., N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide) may show enhanced antibacterial activity due to increased lipophilicity .
Metabolic Pathways
- Related Sulfonamides : Compounds like DPC 423 undergo cytochrome P450-mediated oxidation to aldoximes, followed by glutathione conjugation to detoxify reactive metabolites . This suggests that structural complexity (e.g., allyl or hydroxyethyl groups) increases metabolic diversity .
Biological Activity
N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, supported by empirical data and recent research findings.
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. The inhibition of specific CA isozymes can lead to significant therapeutic outcomes in conditions such as cancer and bacterial infections.
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits selective inhibition against carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating a higher selectivity for CA IX over CA II (IC50 values of 1.55 to 3.92 μM) . This selectivity is pivotal as CA IX is often overexpressed in tumors and is associated with poor prognosis.
Anticancer Properties
The compound has shown promising anticancer activity, particularly in breast cancer cell lines such as MDA-MB-231. It was observed that this compound induces apoptosis significantly, with a 22-fold increase in annexin V-FITC-positive cells compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this sulfonamide has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against vancomycin-resistant Enterococcus faecalis (VRE), showcasing its potential as an alternative treatment option for resistant bacterial infections .
Case Studies and Research Findings
Additional Biological Activities
The compound has also been evaluated for anti-inflammatory and anti-diabetic activities. In vitro studies revealed that several derivatives exhibited notable anti-inflammatory effects with IC50 values comparable to standard treatments like diclofenac .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation and functional group protection/deprotection. Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfonyl chloride coupling to prevent side reactions (e.g., hydrolysis) .
- Inert atmosphere : Use of nitrogen/argon to stabilize intermediates prone to oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while methanol/water mixtures aid in crystallization .
- Analytical validation : Monitor reaction progress via TLC and HPLC, targeting >95% purity. Post-synthesis, characterize intermediates using -NMR and FT-IR to confirm functional group integrity .
Q. How can structural discrepancies in NMR data for this compound be resolved?
- Approach :
- Solvent effects : Compare -NMR spectra in DMSO-d6 vs. CDCl3; aromatic proton shifts vary due to hydrogen bonding in DMSO .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism by determining the crystal structure (e.g., as done for related sulfonamides in Acta Cryst. E67, o298) .
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in the aminomethyl and methoxy regions .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways for modifying the sulfonamide group?
- Strategy :
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfonamide substitutions (e.g., replacing methoxy with halogen groups). Software like Gaussian or ORCA can model electronic effects .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in electrophilic aromatic substitution reactions .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Methodological framework :
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes to identify rapid degradation in vivo .
- Solubility optimization : Test derivatives with PEGylated or prodrug formulations to enhance bioavailability .
- Target engagement assays : Use SPR or ITC to confirm binding affinity discrepancies caused by protein-ligand dynamics in physiological conditions .
Q. What experimental designs are recommended for elucidating the antimicrobial mechanism of this compound?
- Stepwise protocol :
- Mode-of-action studies :
- Time-kill assays : Expose bacterial cultures (e.g., S. aureus) to sub-MIC concentrations and monitor growth kinetics .
- Proteomic profiling : Use LC-MS/MS to identify upregulated/downregulated proteins in treated vs. untreated samples .
- Resistance profiling : Serial passage experiments under sub-lethal doses to assess mutation rates and target gene mutations (e.g., folP in sulfonamide resistance) .
Methodological Notes
- Data contradiction example : Conflicting -NMR signals for the sulfonamide sulfur environment may arise from dynamic rotational isomerism. Use variable-temperature NMR to freeze conformers and assign peaks .
- Advanced characterization : For polymorph screening, employ DSC and PXRD to identify crystalline forms with distinct dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
